REACTION_SMILES
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[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[O:1].[cH:2]1[c:3]2[cH:4][c:5]3[n:6]([c:7]2[cH:8][cH:9][cH:10]1)[CH2:11][CH2:12][C:13]([CH2:15][OH:16])=[CH:14]3>>[cH:2]1[c:3]2[cH:4][c:5]3[n:6]([c:7]2[cH:8][cH:9][cH:10]1)[CH2:11][CH2:12][CH:13]([CH2:15][OH:16])[CH2:14]3
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Name
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Type
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product
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Smiles
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OCC1CCn2c(cc3ccccc32)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |